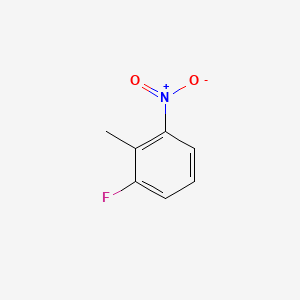

2-Fluoro-6-nitrotoluene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIVRKDWZKIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227689 | |

| Record name | 2-Fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-10-8 | |

| Record name | 1-Fluoro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-6-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS8J828P35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitrotoluene (CAS: 769-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-nitrotoluene, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, provides in-depth experimental protocols for its key transformations, and explores the biological significance of its derivatives.

Core Chemical and Physical Properties

This compound, with the CAS number 769-10-8, is a substituted aromatic compound.[1][2][3] It appears as a colorless to light yellow liquid.[1][4] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 769-10-8[1][2][3] |

| Molecular Formula | C₇H₆FNO₂[1][2][3] |

| Molecular Weight | 155.13 g/mol [1][2][3] |

| IUPAC Name | 1-Fluoro-2-methyl-3-nitrobenzene[2] |

| Synonyms | This compound, 1-Fluoro-2-methyl-3-nitro-benzene, 2-methyl-3-fluoronitrobenzene, 2-NITRO-6-FLUOROTOLUENE[5] |

| InChI Key | GXPIVRKDWZKIKZ-UHFFFAOYSA-N[5] |

| SMILES | CC1=C(F)C=CC=C1--INVALID-LINK--=O[6] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | 6.5-7 °C[1][5] |

| Boiling Point | 97 °C at 11 mmHg[1][5] |

| Density | 1.27 g/mL at 25 °C[1][5] |

| Refractive Index (n²⁰/D) | 1.523[1][5] |

| Solubility | Sparingly soluble in water |

| Storage Temperature | Room Temperature, sealed in a dry environment[5] |

Applications in Synthesis and Drug Development

This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules.[3] Its fluorine and nitro functional groups offer unique reactivity for various chemical transformations.

Key application areas include:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of a range of pharmaceuticals, including potential anti-cancer agents and antibiotics.[3]

-

Agrochemical Production: This compound is utilized in the formulation of herbicides and pesticides.[3][7]

-

Material Science: It is employed in the creation of specialty polymers and resins.[3]

The unique electronic properties imparted by the fluorine atom can significantly influence the biological activity of the resulting molecules, making it a valuable component in drug design.[3]

Key Synthetic Transformations and Experimental Protocols

This compound can be transformed into several valuable downstream products. Detailed experimental protocols for two key transformations are provided below.

Leimgruber-Batcho Synthesis of 4-Fluoroindole (B1304775)

This compound is a key starting material for the synthesis of 4-fluoroindole via the Leimgruber-Batcho procedure.[1][5] 4-Fluoroindole and its derivatives are of significant interest in pharmaceutical development, with applications as potential anticancer immunomodulators (tryptophan dioxygenase inhibitors), antifungal agents, and selective serotonin (B10506) reuptake inhibitors.[8][9]

Experimental Protocol:

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine

-

To a reaction flask, add this compound (1 equivalent).

-

Add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2 to 3 molar equivalents).

-

Use dimethylformamide (DMF) as the solvent.

-

Heat the mixture and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the condensation reaction, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a reducing agent. Common choices include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen gas, or stannous chloride.[2]

-

For reduction with Raney nickel and hydrazine, the reaction is typically heated. The decomposition of hydrazine hydrate (B1144303) in the presence of Raney nickel generates hydrogen in situ.[2]

-

The reaction progress is monitored by TLC until the disappearance of the intensely colored enamine intermediate.

-

Upon completion, the catalyst is removed by filtration (e.g., through a pad of celite).

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield 4-fluoroindole.

Synthesis of N-(3-fluoro-o-tolyl)benzamide

This compound can be converted to N-(3-fluoro-o-tolyl)benzamide through a two-step process involving reduction of the nitro group followed by benzoylation of the resulting amine.[5]

Experimental Protocol:

Step 1: Reduction of this compound to 3-Fluoro-2-methylaniline (B146951)

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to 50-70 °C with stirring.

-

Monitor the reaction for 1-2 hours until completion is observed by TLC.

-

Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide (B78521) solution until a precipitate of tin salts forms and the solution is strongly basic.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford crude 3-fluoro-2-methylaniline.

Step 2: Benzoylation of 3-Fluoro-2-methylaniline

-

In a suitable reaction vessel, dissolve the crude 3-fluoro-2-methylaniline (1 equivalent) in a solvent such as dichloromethane (B109758) or conduct the reaction neat.

-

Add benzoyl chloride (1-1.2 equivalents) dropwise to the stirred solution. An exotherm may be observed. A base such as pyridine (B92270) or triethylamine (B128534) can be added to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(3-fluoro-o-tolyl)benzamide.

Biological Activity of Derivatives: Interference with Bacterial Quorum Sensing

Derivatives of this compound, such as 4-fluoroindole, have garnered interest for their biological activities. One notable area is the inhibition of bacterial quorum sensing.[10]

Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. This process is crucial for behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The general mechanism involves the production and detection of signaling molecules called autoinducers.

Indole and its derivatives have been shown to interfere with this signaling pathway. One proposed mechanism is that these molecules can cause the misfolding of key transcriptional regulator proteins (e.g., LuxR-type regulators). This prevents the regulator from binding to its cognate autoinducer and/or DNA, thereby inhibiting the transcription of quorum sensing-controlled genes.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for the synthesis of a variety of complex molecules, including biologically active compounds like 4-fluoroindole. The detailed synthetic protocols and understanding of the biological relevance of its derivatives provided in this guide are intended to support researchers and scientists in their drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 6. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrotoluene, with the CAS number 769-10-8, is an important fluorinated aromatic compound.[1][2] Its structure, featuring a toluene (B28343) backbone substituted with both a fluorine atom and a nitro group, makes it a valuable intermediate and building block in various chemical syntheses.[3] This guide provides a comprehensive overview of its physicochemical properties, experimental methodologies, and synthetic applications, tailored for professionals in research and development. The presence of the electron-withdrawing fluorine and nitro groups significantly influences its reactivity, making it a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][4]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a colorless to light yellow liquid or a pale yellow crystalline solid.[1][4][5]

Identification and Structure

| Identifier | Value |

| IUPAC Name | 1-Fluoro-2-methyl-3-nitrobenzene[2] |

| Synonyms | 2-Nitro-6-fluorotoluene, 1-Fluoro-2-methyl-3-nitro-benzene[2][5] |

| CAS Number | 769-10-8[1][4][5] |

| Molecular Formula | C7H6FNO2[1][2][4][5] |

| Molecular Weight | 155.13 g/mol [1][2][5] |

| InChIKey | GXPIVRKDWZKIKZ-UHFFFAOYSA-N[2][5] |

| SMILES | CC1=C(C=CC=C1F)--INVALID-LINK--[O-][2] |

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound, with values collated from various sources. Discrepancies in reported values may arise from different experimental conditions or measurement techniques.

Table 1: Thermodynamic and Physical Properties

| Property | Value(s) | Source(s) |

| Melting Point | 6.5-7 °C | [3][5][6] |

| 7 °C | ||

| 34-38 °C | [1] | |

| Boiling Point | 97 °C / 11 mmHg | [3][5][6] |

| 285-290 °C (estimated) | [1] | |

| Density | 1.27 g/mL at 25 °C | [3][5] |

| 1.28 g/cm³ (20/20) | ||

| 1.32 g/cm³ (predicted) | [1] | |

| Flash Point | 89 °C | |

| 192 °F (88.9 °C) | [5] | |

| >150 °C | [1] | |

| Refractive Index | 1.52 | |

| n20/D 1.523 | [5] |

Table 2: Solubility and Stability

| Property | Description | Source(s) |

| Water Solubility | Insoluble / Sparingly soluble | [1][4] |

| Solvent Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) (DCM) | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [4] |

| Hygroscopic; incompatible with strong oxidizing agents. | [1] | |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly sealed. Recommended storage at 2-8°C. | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the safe handling and effective use of this compound. The following sections describe standard protocols for property determination and a representative synthetic procedure.

Determination of Physicochemical Properties

-

Melting Point Determination: The melting point can be determined using a standard digital melting point apparatus. A small, powdered sample is packed into a capillary tube and placed in the apparatus. The temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to the complete liquefaction of the sample is recorded. Given the low melting point of one form, a cooled-stage apparatus may be necessary.

-

Boiling Point Determination: The boiling point, especially under reduced pressure, is determined by vacuum distillation. The compound is heated in a distillation flask connected to a vacuum pump and a manometer. The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure.

-

Solubility Assessment: A qualitative assessment of solubility can be performed by adding a small, measured amount of this compound to a test tube containing a specific volume of solvent (e.g., 1 mL of water, ethanol, DCM). The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

Synthesis Protocol: Nitration of 2-Fluorotoluene

While specific synthesis routes for this compound are proprietary, a general method can be inferred from standard nitration procedures for aromatic compounds.[7] The following is a representative protocol adapted from similar syntheses.[7][8]

Reaction: C₇H₇F + HNO₃ (H₂SO₄ catalyst) → C₇H₆FNO₂ + H₂O

Procedure:

-

Preparation of Nitrating Mixture: A nitrating mixture is prepared by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.

-

Reaction Setup: 2-Fluorotoluene is added to a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel containing the nitrating mixture. The flask is cooled to approximately -15 °C to 0 °C.[7][8]

-

Nitration: The chilled nitrating mixture is added dropwise to the stirred 2-fluorotoluene. The temperature of the reaction mixture must be carefully controlled and kept low to prevent over-nitration and ensure regioselectivity.

-

Quenching and Extraction: After the addition is complete, the mixture is stirred for a designated period before being slowly poured over crushed ice. The product is then extracted from the aqueous layer using an organic solvent like dichloromethane (DCM).

-

Washing and Drying: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine. It is then dried over an anhydrous salt such as magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, a mixture of isomers, is then purified, typically by vacuum distillation, to isolate the this compound isomer.

The workflow for this synthesis and purification process can be visualized as follows:

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

This compound is a key starting material for synthesizing more complex molecules.[4] Its functional groups can be selectively transformed to build diverse molecular architectures.

Key reactions include:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine using reagents like stannous chloride (SnCl₂) or catalytic hydrogenation. This forms 3-fluoro-2-methylaniline, a precursor for various pharmaceuticals.[5][6]

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like nitric acid at elevated temperatures, yielding 2-fluoro-6-nitrobenzoic acid.[5][6]

-

Leimgruber-Batcho Indole Synthesis: It is used in the preparation of 4-fluoroindole, a significant scaffold in medicinal chemistry.[5][6]

The following diagram illustrates these key synthetic transformations.

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[2][3][9] It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[2][3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

-

Personal Protective Equipment (PPE): When handling this compound, personnel should wear protective gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6FNO2 | CID 69854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 769-10-8 | this compound [fluoromart.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound CAS#: 769-10-8 [m.chemicalbook.com]

- 7. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. prepchem.com [prepchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. SDS of this compound, Safety Data Sheets, CAS 769-10-8 - chemBlink [ww.chemblink.com]

- 11. SDS of this compound, Safety Data Sheets, CAS 769-10-8 - chemBlink [chemblink.com]

2-Fluoro-6-nitrotoluene molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Fluoro-6-nitrotoluene, a key aromatic intermediate in the development of pharmaceuticals and other specialty chemicals.

Molecular Structure and Formula

This compound, with the CAS number 769-10-8, is a substituted aromatic compound. Its structure consists of a toluene (B28343) backbone with a fluorine atom and a nitro group positioned at the 2nd and 6th carbons of the benzene (B151609) ring, respectively.[1]

Molecular Formula: C₇H₆FNO₂[1][2][3][4]

IUPAC Name: 1-Fluoro-2-methyl-3-nitrobenzene[3]

Synonyms: 2-Fluoro-6-nitromethylbenzene, 1-Fluoro-2-methyl-3-nitro-benzene[1][2][3]

Computed Molecular Geometry

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid or a yellow crystalline solid.[1][2]

| Property | Value | Reference |

| Molecular Weight | 155.13 g/mol | [3][4] |

| Melting Point | 6.5-7 °C | [2][5] |

| Boiling Point | 97 °C at 11 mmHg | [2][5] |

| Density | 1.27 g/mL at 25 °C | [2][5] |

| Appearance | Colorless to light yellow liquid / Yellow crystalline solid | [1][2] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Data Summary |

| ¹H NMR | Spectral data is available, though specific shifts and coupling constants require experimental determination. |

| IR Spectroscopy | Spectra have been recorded for the liquid film.[1] |

| Mass Spectrometry | GC-MS data is available for the compound. |

| Raman Spectroscopy | Raman spectra have been recorded.[1] |

Synthesis of this compound

The synthesis of this compound can be a multi-step process. A plausible and common route involves the Sandmeyer reaction, which is a versatile method for the substitution of an aromatic amino group.[6][7][8]

Proposed Synthesis Pathway

A potential synthetic route starts from 2-amino-3-fluorotoluene. This precursor can undergo diazotization followed by the introduction of a nitro group.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 769-10-8 [m.chemicalbook.com]

- 3. This compound | C7H6FNO2 | CID 69854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 769-10-8 | FF52474 | Biosynth [biosynth.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

Conformational and Structural Stability of 2-Fluoro-6-nitrotoluene: A Technical Overview

Abstract: This technical guide provides a detailed examination of the conformational and structural stability of 2-Fluoro-6-nitrotoluene. It covers theoretical and computational methodologies, including Density Functional Theory (DFT), alongside spectroscopic analysis. The document summarizes key data on molecular geometry, vibrational modes, and electronic properties, offering insights for researchers, scientists, and professionals in drug development. Due to a lack of comprehensive published data for this compound, this guide utilizes data from the closely related analogue, 2-chloro-6-fluorotoluene (B1346809), to illustrate the analytical approach and expected molecular characteristics.

Introduction

This compound (C₇H₆FNO₂) is an aromatic compound featuring a toluene (B28343) backbone substituted with a fluorine atom and a nitro group at the ortho positions relative to the methyl group.[1] This substitution pattern induces significant steric and electronic effects that dictate the molecule's conformational preferences, structural stability, and overall reactivity. Understanding these properties is crucial for its application as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

The orientation of the nitro (NO₂) and methyl (CH₃) groups relative to the benzene (B151609) ring is a key determinant of the molecule's stability. Steric hindrance between these adjacent groups can force the nitro group out of the plane of the aromatic ring, affecting conjugation and electronic properties. Computational studies on similar ortho-substituted nitrotoluenes have shown that such rotations have significant energy barriers. This guide explores these structural nuances through a review of established computational and spectroscopic techniques.

Experimental and Computational Protocols

Comprehensive analysis of molecules like this compound relies on a synergistic approach combining experimental spectroscopy with quantum chemical calculations.

Experimental Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy are pivotal for probing the vibrational modes of a molecule.

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range. For solid samples, the potassium bromide (KBr) pellet technique is common. The instrument, such as a Bruker IFS 66V spectrometer, measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, twisting).

-

FT-Raman Spectroscopy: The FT-Raman spectrum is often recorded in the 4000–50 cm⁻¹ range. The analysis involves irradiating the sample with a laser (e.g., Nd:YAG laser at 1064 nm) and measuring the scattered light. Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes may be more active (stronger signals) in Raman than in IR, and vice-versa.

Computational Chemistry Protocols

Density Functional Theory (DFT) has become the standard for accurately predicting the properties of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational cost.

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization using a selected DFT method and basis set, such as B3LYP with a 6-311++G(d,p) basis set. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Calculation: Once the geometry is optimized, harmonic vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. The calculated IR and Raman intensities help in assigning the observed spectral bands.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular bonding and charge transfer interactions. It provides insights into hyperconjugative interactions and stabilization energies, which are key to understanding molecular stability.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Data Presentation and Analysis

As a complete dataset for this compound is not available in published literature, the following sections use data for the structurally similar molecule 2-chloro-6-fluorotoluene to exemplify the expected results. The analysis was performed using DFT at the B3LYP/6-31G* level of theory.[2]

Molecular Geometry

The optimized geometric parameters are fundamental to understanding the molecule's structure. Steric repulsion between the ortho substituents (Cl, F) and the methyl group is expected to cause slight distortions in the benzene ring and influence the orientation of the substituents.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a 2,6-Disubstituted Toluene Analogue.

| Parameter | Bond | Calculated Value |

| Bond Lengths | C1-C2 | 1.396 Å |

| C2-C3 | 1.387 Å | |

| C3-C4 | 1.395 Å | |

| C4-C5 | 1.393 Å | |

| C5-C6 | 1.388 Å | |

| C6-C1 | 1.398 Å | |

| C1-C(H3) | 1.512 Å | |

| C2-F/Cl | 1.358 Å (C-F) | |

| C6-Cl | 1.745 Å (C-Cl) | |

| Bond Angles | C6-C1-C2 | 118.5° |

| C1-C2-C3 | 121.2° | |

| C2-C3-C4 | 120.1° | |

| C3-C4-C5 | 119.4° | |

| C4-C5-C6 | 120.3° | |

| C5-C6-C1 | 120.5° | |

| C2-C1-C(H3) | 122.1° | |

| C6-C1-C(H3) | 119.4° |

Note: Data presented is for 2-chloro-6-fluorotoluene as a representative example.[2]

Vibrational Analysis

The vibrational spectra provide a fingerprint of the molecule. The assignments are based on the Potential Energy Distribution (PED) from the DFT calculations, which indicates the contribution of different internal coordinates to each vibrational mode.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a 2,6-Disubstituted Toluene Analogue.

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED %) |

| 3075 | 3078 | 3076 | C-H stretch (aromatic) |

| 2970 | 2965 | 2968 | CH₃ asymmetric stretch |

| 2935 | 2938 | 2936 | CH₃ symmetric stretch |

| 1605 | 1608 | 1606 | C-C stretch (ring) |

| 1475 | 1478 | 1476 | CH₃ asymmetric bend |

| 1385 | 1383 | 1384 | CH₃ symmetric bend |

| 1280 | 1282 | 1281 | C-F stretch |

| 1160 | 1162 | 1161 | C-H in-plane bend |

| 785 | 788 | 786 | C-Cl stretch |

| 540 | 542 | 541 | C-C-C trigonal bend |

Note: Frequencies and assignments are for 2-chloro-6-fluorotoluene as a representative example. For this compound, characteristic NO₂ symmetric and asymmetric stretching modes would be expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.[2]

Visualizations

Diagrams are essential for visualizing molecular structures and analytical workflows.

Caption: Molecular structure of this compound.

Caption: Workflow for computational analysis.

Caption: Logical relationships in spectro-chemical analysis.

Conclusion

This guide outlines the standard theoretical and experimental framework for analyzing the conformational and structural stability of this compound. While a dedicated, comprehensive study on this specific molecule is not yet prevalent in the literature, analysis of closely related compounds like 2-chloro-6-fluorotoluene provides a robust template for investigation. The combination of DFT calculations (B3LYP/6-311++G(d,p)) and spectroscopic methods (FT-IR, FT-Raman) is essential for a thorough understanding. Key insights are derived from the optimized molecular geometry, which reveals steric effects of ortho substituents, and the vibrational analysis, which provides a molecular fingerprint. Further research focusing specifically on this compound would be valuable to confirm these extrapolated findings and provide precise data for its application in chemical synthesis and materials science.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2-Fluoro-6-nitrotoluene (CAS No. 769-10-8), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H6FNO2 | [2][3][4] |

| Molecular Weight | 155.13 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid or yellow crystalline solid | [1][3][4] |

| Odor | No odor | [1] |

| Melting Point | 6.5-7 °C | [3][4] |

| Boiling Point | 97 °C at 11 mmHg | [3][4] |

| Density | 1.27 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.523 | [3][4] |

| Flash Point | 192 °F (88.9 °C) | [4] |

| Solubility | Sparingly soluble in water | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

GHS Pictograms:

GHS Hazard Statements: [2][5][6]

-

H227: Combustible liquid.[5]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.

GHS Hazard Classifications: [1][2][5]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific target organ toxicity – single exposure | Category 3 |

Experimental Protocols

While detailed experimental protocols for the toxicological and physical-chemical properties of this compound are not publicly available in the searched safety data sheets, the GHS classifications are based on standardized testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development). These protocols would typically involve:

-

Acute Toxicity Studies (Oral, Dermal, Inhalation): Administration of the substance to animal models (e.g., rats, rabbits) to determine the dose that causes adverse effects or mortality.

-

Skin and Eye Irritation Studies: Application of the substance to the skin or eyes of animal models to assess the potential for irritation.

-

Physical-Chemical Property Testing: Standardized laboratory tests to determine properties like melting point, boiling point, and flash point.

For detailed methodologies, researchers should refer to the specific OECD guidelines relevant to each hazard classification.

Handling Precautions and Personal Protective Equipment (PPE)

A systematic approach to handling, including the consistent use of appropriate PPE, is essential to minimize exposure.

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

Ensure that eyewash stations and safety showers are readily accessible.[8][9]

The following diagram illustrates the necessary PPE for handling this compound.

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

-

Keep away from heat, sparks, and open flames.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

The following flowchart outlines the recommended first aid procedures.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][7][8] Call a poison center or doctor if you feel unwell.[1][8][11]

-

If on Skin: Wash with plenty of water.[1][7][11] Take off contaminated clothing and wash it before reuse.[1][8] If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Rinse mouth.[1][8] Call a POISON CENTER or doctor if you feel unwell.[1][7][8]

Storage and Disposal

Proper storage and disposal are necessary to prevent accidents and environmental contamination.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][10]

-

Keep away from sources of ignition.[1]

-

Dispose of contents and container to an approved waste disposal plant.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental impact.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material and place in a suitable container for disposal.[7][9]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H6FNO2 | CID 69854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 769-10-8 [m.chemicalbook.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 769-10-8|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound | 769-10-8 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoro-6-nitrotoluene, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1] This document details a robust synthetic route, outlines purification protocols, and presents relevant quantitative data to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a yellow crystalline solid with the chemical formula C₇H₆FNO₂.[1] Its molecular structure, featuring a toluene (B28343) ring substituted with a fluorine atom at the 2-position and a nitro group at the 6-position, makes it a versatile building block in organic synthesis. The presence of both a fluorine atom and a nitro group allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1]

Synthesis of this compound

Direct nitration of 2-fluorotoluene (B1218778) is a common method for synthesizing fluoronitrotoluene isomers. However, this method predominantly yields 2-fluoro-5-nitrotoluene (B1294961) and is not regioselective for the desired this compound isomer. Therefore, a more specific and controlled synthetic approach is required.

A highly effective and regioselective method for the synthesis of this compound is the Balz-Schiemann reaction . This reaction facilitates the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. The starting material for this synthesis is 2-Amino-6-nitrotoluene.

Reaction Scheme

The overall reaction scheme for the synthesis of this compound via the Balz-Schiemann reaction is as follows:

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Experimental Protocol

The following protocol is a general guideline for the synthesis of this compound from 2-Amino-6-nitrotoluene.

Step 1: Diazotization of 2-Amino-6-nitrotoluene

-

In a well-ventilated fume hood, prepare a solution of 2-Amino-6-nitrotoluene in a suitable acidic medium, such as a mixture of fluoroboric acid (HBF₄) and water, in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the reaction mixture while maintaining the temperature between 0-5 °C. The addition should be dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The formation of the diazonium tetrafluoroborate salt will be observed as a precipitate.

Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)

-

Isolate the precipitated diazonium tetrafluoroborate salt by filtration.

-

Wash the salt with cold water, followed by a cold organic solvent (e.g., diethyl ether or ethanol) to remove any unreacted starting materials and byproducts.

-

Carefully dry the isolated diazonium salt at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

In a suitable reaction vessel, gently heat the dry diazonium tetrafluoroborate salt. The decomposition will start, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of crude this compound. The heating should be controlled to avoid a runaway reaction.

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials, byproducts, and other impurities. Therefore, a thorough purification is necessary to obtain a high-purity product.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol

-

Aqueous Wash: Transfer the crude product to a separatory funnel. Wash the crude product with water to remove any water-soluble impurities. This is followed by a wash with a dilute solution of sodium bicarbonate to neutralize any residual acids, and then again with water until the washings are neutral.

-

Solvent Extraction: Extract the organic layer containing the desired product using a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Drying: Dry the organic extract over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove any traces of water.

-

Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.

-

Vacuum Distillation: The final purification is achieved by vacuum distillation. This technique is particularly useful for separating compounds with high boiling points and for preventing the decomposition of the product at high temperatures. The boiling point of this compound is approximately 97 °C at 11 mmHg.[2]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 6.5-7 °C | [2] |

| Boiling Point | 97 °C / 11 mmHg | [2] |

| Purity (Typical) | >98% (after purification) | N/A |

| Yield (Typical) | Varies depending on specific reaction conditions | N/A |

Note: Yields are highly dependent on the specific experimental conditions and optimization of the reaction parameters.

Conclusion

This technical guide has outlined a reliable and regioselective method for the synthesis of this compound using the Balz-Schiemann reaction, starting from 2-Amino-6-nitrotoluene. The guide also provides a detailed protocol for the purification of the final product to achieve high purity. The provided information, including the experimental workflows and quantitative data, is intended to be a valuable resource for researchers and professionals involved in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Careful adherence to safety protocols is paramount when handling the chemical intermediates and final product described herein.

References

A Technical Guide to High-Purity 2-Fluoro-6-nitrotoluene for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-6-nitrotoluene is a crucial chemical intermediate, finding extensive application in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique molecular structure, featuring both a fluorine atom and a nitro group on the toluene (B28343) backbone, makes it a versatile building block for introducing these functionalities into more complex molecules. This guide provides an in-depth overview of high-purity this compound, including a list of suppliers, key chemical properties, detailed experimental protocols for its application in synthesis, and methods for its quality control.

High-Purity this compound Supplier Overview

The availability of high-purity this compound is critical for reproducible and successful research and development. Below is a comparative table of several suppliers offering this compound. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity Specification | Available Quantities | Price (USD) |

| Biosynth | --- | 25 g, 50 g, 100 g, 500 g, 1000 g | $196.50 (25 g) - $2,990.00 (1000 g)[3] |

| TCI Chemicals (India) | min. 98.0 % | 5 g | ₹3000 (approximately $36)[4] |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98% | 25kg/drum | Inquire for price[5] |

| Pharmaffiliates | High Purity | Inquire for details | Inquire for price[6] |

| BLD Pharm | --- | Inquire for details | Inquire for price[7] |

| Chem-Impex | ≥ 99% | Inquire for details | Inquire for price |

| Amerigo Scientific | 98% | 10g | Inquire for price |

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 769-10-8[2] |

| Molecular Formula | C₇H₆FNO₂[2] |

| Molecular Weight | 155.13 g/mol [3] |

| Appearance | Colorless to light yellow liquid[8] |

| Melting Point | 6.5-7 °C (lit.)[8] |

| Boiling Point | 97 °C/11 mmHg (lit.)[8] |

| Density | 1.27 g/mL at 25 °C (lit.)[8] |

| Refractive Index | n20/D 1.523(lit.)[8] |

| Solubility | Sparingly soluble in water[2] |

| Storage | Sealed in dry, Room Temperature[8] |

Application in the Synthesis of Bioactive Molecules

A primary application of high-purity this compound is in the synthesis of fluorinated indole (B1671886) derivatives, which are scaffolds for numerous bioactive molecules.[1] The Leimgruber-Batcho indole synthesis is a widely employed method for this transformation.[9]

Experimental Protocols

Synthesis of 4-Fluoroindole via Leimgruber-Batcho Reaction

This protocol details the synthesis of 4-fluoroindole from this compound.

Step 1: Synthesis of the Enamine Intermediate [1]

-

To a solution of this compound (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 equivalents).

-

Heat the reaction mixture to reflux and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole [1]

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a metallic reducing catalyst, for example, 5-10% palladium on carbon (Pd/C).

-

Carry out the catalytic hydrogenation under a hydrogen atmosphere (typically 1-4 atm).

-

Maintain the reaction at room temperature with vigorous stirring for 3-12 hours, or until the reaction is complete as monitored by TLC.

-

After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain pure 4-fluoroindole.

Quality Control: High-Performance Liquid Chromatography (HPLC) Method

The purity of this compound is crucial for its use in synthesis. HPLC is a standard method for assessing the purity of such organic compounds. The following is a general HPLC method that can be adapted for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is often suitable for nitrotoluene derivatives.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for these types of compounds. A typical starting gradient could be 50:50 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm is a common wavelength for aromatic nitro compounds.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

High-purity this compound is an indispensable intermediate for the synthesis of fluorinated bioactive molecules, particularly indole derivatives with significant therapeutic potential. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and the application of robust synthetic and analytical protocols are paramount for advancing drug discovery and development programs. This guide provides a foundational resource for researchers and professionals working with this versatile chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 769-10-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound CAS#: 769-10-8 [m.chemicalbook.com]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrotoluene, with the CAS number 769-10-8, is a substituted aromatic compound featuring both a fluorine atom and a nitro group on the toluene (B28343) backbone.[1][2][3][4] This substitution pattern makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the nitro group, a well-known energetic functional group, raises important questions about the compound's thermal stability and decomposition pathways. Understanding these characteristics is critical for ensuring safe handling, storage, and use in synthetic processes, particularly during scale-up operations in industrial settings.

This technical guide provides a detailed overview of the known stability of this compound, standard methodologies for its thermal analysis, and a comparative assessment with related nitrotoluene derivatives.

General Stability and Handling

This compound is reported to be stable at ambient temperatures when stored in closed containers under normal conditions.[4] It is crucial to store the compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[4] General safety precautions for nitrotoluenes include avoiding contact with skin and eyes, and preventing inhalation, as they can be harmful.[5]

Thermal Hazard Analysis: Methodologies

The thermal stability and decomposition of energetic materials like nitroaromatic compounds are typically investigated using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of energetic materials, including onset decomposition temperature, peak decomposition temperature, and heat of decomposition.[6][7][8]

Objective: To determine the temperatures at which thermal decomposition begins (onset temperature) and reaches its maximum rate (peak temperature), and to quantify the energy released during decomposition (heat of decomposition).

Apparatus: A Differential Scanning Calorimeter (DSC) equipped with high-pressure crucibles is recommended to suppress the evaporation of the sample.

Procedure:

-

Sample Preparation: A small sample of the substance (typically 1-5 mg for energetic materials) is accurately weighed into a hermetically sealed aluminum or gold-plated high-pressure crucible.[9] An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.[8]

-

Thermal Program: The sample and reference are heated at a constant linear rate (e.g., 2, 5, 10, or 20 °C/min) over a specified temperature range (e.g., from ambient to 400 °C).[8] The choice of heating rate can influence the observed decomposition temperatures.[7]

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

-

Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins, often determined by the intersection of the baseline with the tangent of the steepest slope of the exotherm.

-

Peak Temperature (T_peak): The temperature at which the rate of heat release is at its maximum.

-

Heat of Decomposition (ΔH_d): The total energy released, calculated by integrating the area under the exothermic peak.

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] This technique is used to determine the temperature at which decomposition and mass loss occur.

Objective: To identify the temperature ranges of mass loss and to quantify the amount of mass lost during decomposition.

Apparatus: A Thermogravimetric Analyzer (TGA).

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a tared TGA sample pan.[12]

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate.[13]

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine:

-

Initial Decomposition Temperature: The temperature at which significant mass loss begins.

-

Temperature of Maximum Mass Loss Rate: The temperature at which the rate of mass loss is highest, identified by the peak in the DTG curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Thermal Decomposition Data (Comparative Analysis)

Due to the absence of specific experimental DSC/TGA data for this compound in the reviewed literature, this section presents data for structurally related nitrotoluene compounds to provide a comparative context for its expected thermal behavior.

| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Heat of Decomposition (J/g) | Analytical Method | Reference |

| 2-Nitrotoluene | Varies with incompatibles | - | - | ARSST | [14] |

| Dinitrotoluene (DNT) | - | - | - | DSC, ARC | [15] |

| Trinitrotoluene (TNT) | 298.38 | - | - | DSC | [15] |

| Trinitrotoluene (TNT) | 232 (starts to decompose) | - | - | ARC | [15] |

Note: The thermal stability of nitrotoluenes can be significantly affected by the presence of other substances, which can lower the decomposition temperature.[14]

Visualizations

Experimental Workflow for Thermal Hazard Assessment

Caption: Workflow for Thermal Stability Assessment.

Postulated Thermal Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through various pathways. For nitrotoluenes, decomposition is often initiated by the homolytic cleavage of the C-NO2 bond or by reactions involving the methyl group.[16][17] The presence of a fluorine atom can influence the electronic structure and, consequently, the decomposition mechanism. A computational study has suggested that fluorine substitution can affect the activation energy of certain reactions in nitrotoluenes.[2]

Caption: Logical Flow of Thermal Decomposition.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is not currently available in published literature, its structural similarity to other nitrotoluenes suggests that it should be handled as a potentially energetic material. The standard methodologies of DSC and TGA are essential for a thorough thermal hazard assessment. Any process development involving this compound should include these analyses to establish safe operating limits and to understand its decomposition behavior. The provided experimental protocols and comparative data serve as a foundational guide for researchers and professionals working with this compound.

References

- 1. This compound | C7H6FNO2 | CID 69854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 769-10-8 | FF52474 | Biosynth [biosynth.com]

- 3. This compound CAS#: 769-10-8 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. nj.gov [nj.gov]

- 6. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 7. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. web.williams.edu [web.williams.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholars.huji.ac.il [scholars.huji.ac.il]

- 17. Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Activated Fluorine: A Technical Guide to the Reactivity of 2-Fluoro-6-nitrotoluene

For Immediate Release

[City, State] – December 22, 2025 – In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the array of building blocks available to researchers, 2-fluoro-6-nitrotoluene stands out as a versatile reagent, prized for the heightened reactivity of its fluorine substituent. This technical guide provides an in-depth analysis of the factors governing the reactivity of the fluorine atom in this compound, offering valuable insights for scientists and professionals engaged in drug development and fine chemical synthesis.

The utility of this compound primarily lies in its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. The presence of a nitro group positioned ortho to the fluorine atom is the key determinant of this enhanced reactivity.

The Driving Force: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is readily displaced by a wide range of nucleophiles. This reactivity is a direct consequence of the electron-withdrawing nature of the adjacent nitro group, which activates the aromatic ring towards nucleophilic attack. The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The strong electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The fluorine atom, being highly electronegative, further contributes to the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in the context of SNAr, facilitating the rearomatization of the ring in the final step of the reaction.

The Role of Substituents: A Synergistic Effect

The reactivity of the fluorine atom in this compound is a result of the synergistic interplay between the nitro and methyl groups.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the ortho-nitro group is the primary activator for SNAr. Its ability to delocalize the negative charge of the Meisenheimer intermediate via resonance is the most significant factor contributing to the lability of the fluorine atom.

-

The Methyl Group (-CH₃): The methyl group, located meta to the fluorine and ortho to the nitro group, exerts a more subtle influence. While typically considered an electron-donating group, its effect in this specific substitution pattern is twofold. Electronically, it has a minor deactivating effect on the ring for nucleophilic attack. However, its steric bulk can influence the conformation of the ortho-nitro group, potentially impacting the degree of resonance stabilization of the Meisenheimer intermediate.

Reactivity with Various Nucleophiles: A Quantitative Overview

The fluorine atom of this compound can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. The following table summarizes the typical reaction conditions and reported yields for the SNAr of this compound with representative nucleophiles.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amine | Piperidine (B6355638) | DMSO | 80 | 2 | >95 |

| Alkoxide | Sodium Methoxide | Methanol | Reflux | 4 | High |

| Thiol | Sodium Thiophenoxide | DMF | 100 | 3 | High |

Note: The yields and reaction conditions are indicative and may vary depending on the specific substrate and experimental setup.

Experimental Protocols: A Practical Guide

General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine (e.g., Piperidine):

-

To a solution of this compound (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add piperidine (1.2 eq).

-

Heat the reaction mixture to 80°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted product.

A Key Application: The Leimgruber-Batcho Indole (B1671886) Synthesis

A prominent application of this compound is in the synthesis of 4-fluoroindole (B1304775) via the Leimgruber-Batcho indole synthesis.[1][2] This powerful method involves the initial reaction of this compound with a dimethylformamide acetal (B89532) to form an enamine, which then undergoes a reductive cyclization to yield the indole core.

Experimental Protocol for the Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine (Step 1 of the Leimgruber-Batcho Synthesis):

-

In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine product, which can often be used in the next step without further purification.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and the experimental workflow for the Leimgruber-Batcho synthesis.

Caption: SNAr mechanism of this compound.

Caption: Leimgruber-Batcho indole synthesis workflow.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. The strategic placement of the nitro group ortho to the fluorine atom renders it exceptionally susceptible to nucleophilic aromatic substitution. This inherent reactivity, coupled with the versatility of the SNAr reaction, allows for the efficient introduction of a wide range of functional groups, making this compound an indispensable tool for researchers in the pharmaceutical and agrochemical industries. A thorough understanding of the factors governing its reactivity, as detailed in this guide, is paramount for its effective utilization in the synthesis of novel and complex molecules.

References

An In-depth Technical Guide on the Electronic Effects of the Nitro and Fluoro Groups in 2-Fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the nitro and fluoro substituents in 2-fluoro-6-nitrotoluene. The interplay of inductive and resonance effects of these two powerful electron-withdrawing groups, positioned ortho to a methyl group, significantly influences the electron density distribution of the aromatic ring and the reactivity of the molecule. This document consolidates theoretical principles with available quantitative data and outlines detailed experimental protocols for the characterization of these electronic effects, serving as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a substituted aromatic compound featuring a methyl group, a fluorine atom, and a nitro group on the benzene (B151609) ring.[1][2] The strategic placement of the highly electronegative fluorine atom and the strongly electron-withdrawing nitro group ortho to the methyl group creates a unique electronic environment. Understanding the combined electronic influence of these substituents is crucial for predicting the molecule's reactivity in various chemical transformations, its potential biological activity, and its spectroscopic properties. This guide delves into the fundamental electronic principles governing the behavior of the nitro and fluoro groups and provides a framework for their quantitative assessment.

Fundamental Electronic Effects

The electronic effects of substituents on an aromatic ring are primarily described by two phenomena: the inductive effect and the resonance effect.

2.1. Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[3] Both the fluorine atom and the nitro group are strongly electronegative, leading to a significant withdrawal of electron density from the benzene ring through the sigma (σ) bonds.

-

Fluorine: As the most electronegative element, fluorine exerts a powerful -I effect, polarizing the C-F bond and withdrawing electron density from the attached carbon and, consequently, the entire aromatic ring.

-

Nitro Group: The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms and carries a partial positive charge, making the nitro group one of the strongest inductive electron-withdrawing groups.[4]

2.2. Resonance Effect (+R and -R)

The resonance effect involves the delocalization of π-electrons through the p-orbitals of the aromatic system and the substituent.

-

Fluorine (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R effect) opposes its strong -I effect. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, the +R effect of fluorine is significantly weaker than its -I effect.

-

Nitro Group (-R): The nitro group is a strong resonance-withdrawing group (-R effect). The π-electrons from the benzene ring can be delocalized onto the nitro group, particularly onto the electronegative oxygen atoms. This delocalization further reduces the electron density of the aromatic ring, especially at the ortho and para positions relative to the nitro group.[4]

The interplay of these effects in this compound is visualized in the following diagram:

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using various parameters, most notably Hammett substituent constants.

3.1. Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) relates the reactivity of substituted aromatic compounds to the electronic properties of the substituents. The substituent constant, σ, quantifies the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -NO₂ | 0.71 | 0.78 |

| -F | 0.34 | 0.06 |

Data sourced from various compilations of Hammett constants.

It is important to note that standard Hammett constants are typically not applicable to ortho substituents due to the influence of steric effects and direct field effects. For ortho-substituted systems, more complex models incorporating steric parameters, such as Taft's steric parameter (E_s), are often necessary.

3.2. pKa Values

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of an aromatic ring. The chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the electron density around them.

-

¹H NMR: Electron-withdrawing groups deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). The protons on the ring of this compound are expected to be significantly downfield compared to toluene.

-

¹³C NMR: Similarly, the carbon atoms of the aromatic ring will be deshielded by the electron-withdrawing substituents. The chemical shifts of the carbons directly attached to the fluoro and nitro groups will be particularly affected.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can provide valuable information about the interplay of inductive and resonance effects.

Experimental Protocols

To quantitatively assess the electronic effects in this compound, the following experimental protocols can be employed.

4.1. Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the weakly acidic compound with a strong base and monitoring the pH.

Protocol:

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the this compound solution in a beaker and immerse the pH electrode.

-

Titration: Add the strong base in small, precise increments from a burette. After each addition, stir the solution and record the pH and the volume of base added.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.[1][8][9][10]